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Compound of Interest

Compound Name: Cyclopropyl methyl ketone

Cat. No.: B1669517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclopropyl methyl ketone (CAS No. 765-43-5), a valuable building block in organic
synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering insights crucial for its identification,
characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry of cyclopropyl methyl ketone.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of cyclopropyl methyl ketone exhibits characteristic signals for the
methyl and cyclopropyl protons.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
2.08 s 3H -C(=O)CHs
1.98 m 1H -C(=0)CH-
0.81-0.56 m 4H Cyclopropyl CHz
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s = singlet, m = multiplet Data acquired in CDCIs at 400 MHz.[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm

Assighment

~207 C=0

~26 -CHs

~18 -C(=O)CH-

~10 Cyclopropyl -CHz-

Note: Precise, fully tabulated experimental 3C NMR data for all carbons was not readily

available in the searched literature. The carbonyl carbon chemical shift is reported to be

significantly affected by conjugation.[2] The other chemical shifts are estimated based on

typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropyl methyl ketone is characterized by a strong carbonyl

absorption.

Wavenumber (cm—?) Intensity Assignment

~2980 Medium C-H stretch (cyclopropyl)
~2930 Medium C-H stretch (methyl)

~1700 Strong C=0 stretch (ketone)

~1450 Medium C-H bend (methyl)

~1360 Medium C-H bend (methyl)

~1020 Medium Cyclopropyl ring deformation
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Note: A detailed experimental IR peak table was not found. The provided values are based on
typical IR absorption frequencies for ketones and cyclopropyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of cyclopropyl methyl ketone results in a distinct
fragmentation pattern.

. . Putative Fragment
m/z Relative Intensity (%)

Assignment
84 27.25 [M]* (Molecular lon)
69 77.81 [M - CH3]*
43 99.99 [CHsCO]J* (Base Peak)
CsHs]* (Cyclopropyl cation or
41 >5.23 .[auyl C]ati:)n;/ -
39 25.79 [CsHs]*+

Data obtained from GC-MS with Electron lonization (El) at 70 eV.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a volatile liquid ketone):
o Ensure the NMR tube is clean and dry to avoid extraneous signals.

e In a small, clean, and dry vial, accurately weigh approximately 5-10 mg of cyclopropyl
methyl ketone for *H NMR, or 20-50 mg for 13C NMR.

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs). Ensure the
solvent is of high purity to minimize impurity peaks.
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o Gently agitate the vial to ensure the sample is fully dissolved.

» Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the
NMR tube to remove any particulate matter.[4][5]

o Cap the NMR tube securely. If the sample is particularly volatile or for long-term storage, the
tube may be flame-sealed.

1H NMR Acquisition:

 Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

e Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans
should be averaged to achieve an adequate signal-to-noise ratio.

» Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm) or an internal
standard (e.g., TMS at O ppm).

 Integrate the signals to determine the relative number of protons.
13C NMR Acquisition:
o Follow the same sample preparation and initial spectrometer setup as for *H NMR.

e Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each
unique carbon.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.
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e Process and reference the spectrum similarly to the *H NMR spectrum (e.g., CDCls at 77.16
ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Neat Liquid Sample Analysis:
e Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and free of any residual

contaminants by wiping with a suitable solvent (e.g., isopropanol or acetone) and allowing it
to fully evaporate.

e Acquire a background spectrum of the clean, empty sample stage. This will be subtracted
from the sample spectrum to remove atmospheric (e.g., COz, H20) and instrument-related
absorptions.

» Place a small drop of neat cyclopropyl methyl ketone directly onto the ATR crystal or onto
one salt plate. If using salt plates, place the second plate on top and gently rotate to create a
thin, uniform film.[6]

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. The spectral range is typically 4000-400 cm—1.

o Clean the ATR crystal or salt plates thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Procedure for a Volatile Ketone:

o Sample Preparation: Dilute a small amount of cyclopropyl methyl ketone in a volatile
solvent of high purity (e.g., dichloromethane or ethyl acetate) to an appropriate concentration
(typically in the low ppm range).

e GC-MS System Setup:

o Injector: Set the injector temperature to a value that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).
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o GC Column: Use a non-polar or medium-polarity capillary column suitable for the
separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

o Oven Program: Implement a temperature program that provides good separation of the
analyte from any impurities and the solvent. A typical program might start at a low
temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher
temperature (e.g., 250 °C).

o Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1
mL/min).

e Mass Spectrometer Setup:

o lon Source: Use electron ionization (El) at a standard energy of 70 eV. Set the ion source
temperature to approximately 230 °C.

o Mass Analyzer: Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

o Data Acquisition: Inject a small volume (e.g., 1 uL) of the prepared sample into the GC-MS
system. The data system will record the total ion chromatogram (TIC) and the mass
spectrum of the eluting components.

» Data Analysis: Identify the peak corresponding to cyclopropyl methyl ketone in the TIC.
Extract and analyze the corresponding mass spectrum to identify the molecular ion and
characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like cyclopropyl methyl ketone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents
[patents.google.com]

e 2. cdnsciencepub.com [cdnsciencepub.com]

¢ 3. Cyclopropyl methyl ketone | C5H80 | CID 13004 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 4. Reddit - The heart of the internet [reddit.com]

¢ 5. How to make an NMR sample [chem.ch.huji.ac.il]

¢ 6. scribd.com [scribd.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1669517?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669517?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN110862310A/en
https://patents.google.com/patent/CN110862310A/en
https://cdnsciencepub.com/doi/pdf/10.1139/v67-044
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropyl-methyl-ketone
https://www.reddit.com/r/OrganicChemistry/comments/q4m6wl/what_are_the_best_practices_for_sample/
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://www.scribd.com/document/618220575/PROCEDURE-AND-RESULT-FTIR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of Cyclopropyl Methyl Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669517#cyclopropyl-methyl-ketone-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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